molecular formula C30H23F3N6O2S B11603977 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

Cat. No.: B11603977
M. Wt: 588.6 g/mol
InChI Key: GAHSGKZXLJDOBO-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a phthalazine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions One common approach is the condensation of 1H-benzimidazole with appropriate aldehydes or ketones to form the benzimidazole coreThe trifluoromethyl-substituted phenyl group is then attached via amination reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety yields N-oxides, while reduction of nitro groups results in amines. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phthalazine ring may interact with nucleic acids or proteins, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
  • N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
  • N-(1H-benzimidazol-2-yl)-N’-phenylurea

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to similar compounds .

Properties

Molecular Formula

C30H23F3N6O2S

Molecular Weight

588.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C30H23F3N6O2S/c1-18-13-14-19(15-26(18)42(40,41)34-17-27-36-24-11-4-5-12-25(24)37-27)28-22-9-2-3-10-23(22)29(39-38-28)35-21-8-6-7-20(16-21)30(31,32)33/h2-16,34H,17H2,1H3,(H,35,39)(H,36,37)

InChI Key

GAHSGKZXLJDOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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